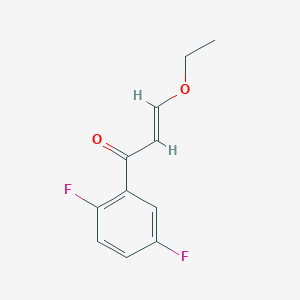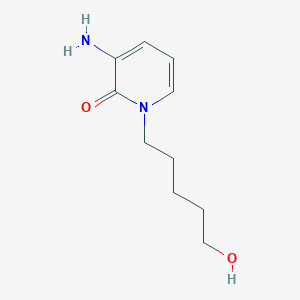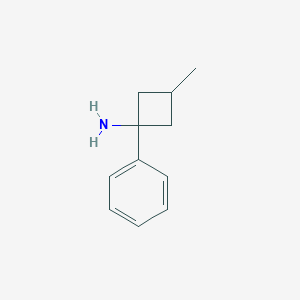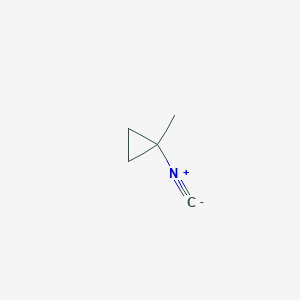
1-((5-Methyl-2-(3-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Methyl-2-(3-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrrolidin-3-amine is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Methyl-2-(3-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrrolidin-3-amine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the trifluoromethyl group, and finally, the attachment of the pyrrolidine moiety. Key steps may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the pyrrolidine ring: This can be done through nucleophilic substitution reactions or other coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Methyl-2-(3-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides, sulfonates, or organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-((5-Methyl-2-(3-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The trifluoromethyl group imparts unique electronic properties, making the compound useful in the development of advanced materials.
Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-((5-Methyl-2-(3-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The oxazole and pyrrolidine rings contribute to the overall stability and specificity of the compound’s interactions.
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one, exhibit different biological activities and properties.
Oxazole derivatives: Compounds with oxazole rings, such as imidazole and thiazole derivatives, have diverse applications in medicinal chemistry and materials science.
Trifluoromethyl compounds: Compounds containing trifluoromethyl groups, such as trifluoromethyl benzene and trifluoromethyl pyridine, are known for their unique electronic properties and applications in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C16H18F3N3O |
|---|---|
Molecular Weight |
325.33 g/mol |
IUPAC Name |
1-[[5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C16H18F3N3O/c1-10-14(9-22-6-5-13(20)8-22)21-15(23-10)11-3-2-4-12(7-11)16(17,18)19/h2-4,7,13H,5-6,8-9,20H2,1H3 |
InChI Key |
MTNNAYCJLWBEHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)CN3CCC(C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



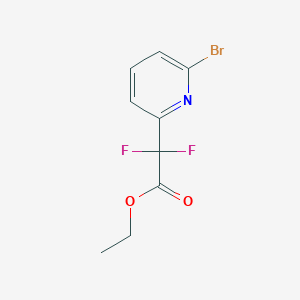
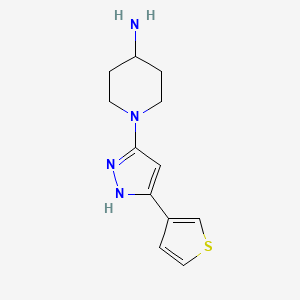
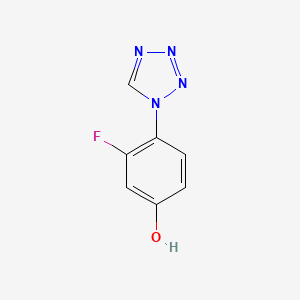
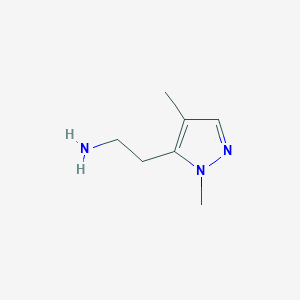

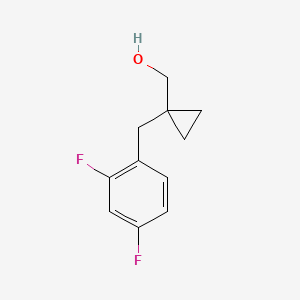


![Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine](/img/structure/B13526204.png)
